Laurenyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77182-65-1 |
|---|---|
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
(5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5+,8-7-,9-4+/t13-,14?,15?/m1/s1 |
InChI Key |
RYCMNZMJYZRUAM-QTIRVKOOSA-N |
SMILES |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
Isomeric SMILES |
C/C=C/[C@@H]1C/C=C\CC(C(O1)C/C=C/C#C)Cl |
Canonical SMILES |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
Other CAS No. |
77182-65-1 |
Synonyms |
(3Z)-laurenyne laurenyne |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Purification Methodologies
Algal Sources and Geographical Distribution of Laurenyne
The primary natural sources of this compound are marine red algae belonging to the genus Laurencia. This genus is recognized as a prolific producer of a wide array of halogenated secondary metabolites, including C₁₅-acetogenins like this compound. conicet.gov.arscielo.brmdpi.comscielo.brresearchgate.net
Several Laurencia species have been identified as sources of this compound. Notably, Laurencia obtusa has been reported to contain this compound, with its structure and absolute configuration determined through techniques like X-ray crystallography. acs.orgscielo.br Another species, Laurencia yonaguniensis, collected from Yonaguni Island, Okinawa Prefecture, Japan, has also yielded (3Z)-laurenyne. acs.org Additionally, Laurencia nangii from the coastal waters of North Borneo Island, Malaysia, has been found to produce (3Z)-laurenyne. laurencia-database.jplaurencia-database.jp
This indicates that this compound production is not limited to a single species but is a characteristic feature of certain members within the Laurencia genus.
The diverse array of halogenated secondary metabolites produced by Laurencia species, including C₁₅-acetogenins like this compound, serves as important chemotaxonomic markers for the genus. scielo.brmdpi.comscielo.brresearchgate.netresearchgate.net The presence or absence and the structural variations of these metabolites can aid in the classification and differentiation of morphologically similar Laurencia species or populations. mdpi.comscielo.brresearchgate.netresearchgate.netmdpi.comcore.ac.uk The type of structure (linear, monocyclic, or polycyclic) and the size of the ether ring in acetogenins (B1209576) are considered particularly useful in chemotaxonomical approaches within the genus. mdpi.com The existence of different chemical types or races within the same Laurencia species, producing distinct sets of metabolites, has also been suggested based on phytochemical investigations. mdpi.comresearchgate.net
The production of secondary metabolites in marine algae, including this compound in Laurencia species, can be influenced by various environmental factors. These factors can lead to variations in the quantity and even the types of metabolites produced by different populations or at different times. researchgate.netuoa.gr While specific detailed research findings directly linking environmental factors to this compound production are not extensively detailed in the provided snippets, general factors known to affect algal metabolomes include temperature, light, and salinity. researchgate.netuoa.gr The concept of "chemical races" within Laurencia species, where geographically distinct populations exhibit different chemical profiles, further supports the influence of environmental or genetic factors on metabolite production. mdpi.comresearchgate.net
Extraction Techniques from Biological Matrices
The isolation of this compound from Laurencia algae typically involves extraction from the biological matrix, followed by purification steps.
Solvent extraction is a common initial step to obtain crude extracts containing secondary metabolites from marine algae. Protocols often involve macerating the algal material and extracting it with organic solvents or mixtures of solvents. For instance, fresh or dried algal material can be exhaustively extracted with solvents like ethanol (B145695) or a mixture of methylene (B1212753) chloride/methanol (B129727) at room temperature. conicet.gov.arresearchgate.netresearchgate.net The choice of solvent can influence the range of metabolites extracted. researchgate.netsemanticscholar.org
Examples of extraction procedures mentioned include:
Exhaustive extraction of fresh Laurencia microcladia with ethanol at room temperature. conicet.gov.ar
Maceration of lyophilized Laurencia catarinensis thrice with methylene chloride/methanol (50/50, v/v) at room temperature. researchgate.net
Extraction of air-dried Laurencia papillosa with dichloromethane-methanol. researchgate.net
Extraction of Laurencia obtusa powder with ethyl acetate (B1210297) at room temperature. mdpi.com
After extraction, the solvent is typically removed under reduced pressure to yield a crude extract. conicet.gov.armdpi.comresearchgate.net
Optimization of extraction parameters aims to maximize the yield and purity of target compounds. While specific optimization studies focused solely on this compound extraction are not detailed in the provided information, general principles for optimizing marine algae extraction apply. These can include the choice of solvent or solvent mixture, temperature, extraction time, and the physical state of the algal material (e.g., fresh, dried, ground). researchgate.netuoa.gr The use of techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are subsequent steps used for further fractionation and purification of compounds from the crude extract. conicet.gov.armdpi.comresearchgate.netmdpi.comnih.gov Chromatographic separations using stationary phases like silica (B1680970) gel and mobile phases of increasing polarity (e.g., mixtures of hexane (B92381), ethyl acetate, chloroform (B151607), methanol) are commonly employed to isolate specific compounds like this compound. conicet.gov.armdpi.commdpi.com
Detailed research findings on the isolation of this compound often involve a series of chromatographic steps. For example, the ethyl acetate fraction of a Laurencia microcladia extract was fractionated over silica gel using n-hexane with increasing amounts of ethyl acetate, followed by further purification using column chromatography on silica gel with chloroform and increasing amounts of ethyl acetate to yield a pure compound, which was identified as elatol (B1200643) in that specific study, demonstrating the typical multi-step chromatographic approach for isolating compounds from Laurencia extracts. conicet.gov.ar
Table 1: Laurencia Species Reported to Produce this compound
| Laurencia Species | Geographical Location(s) | Reference(s) |
| Laurencia obtusa | Sicily (Mediterranean), Aegean Sea, Ireland | acs.orgscielo.brmdpi.com |
| Laurencia yonaguniensis | Yonaguni Island, Okinawa Prefecture, Japan | acs.org |
| Laurencia nangii | Coastal waters of North Borneo Island, Malaysia | laurencia-database.jplaurencia-database.jpresearchgate.net |
Table 2: Examples of Solvent Extraction Used for Laurencia Species
| Laurencia Species | Solvent(s) Used | Temperature | Reference(s) |
| Laurencia microcladia | Ethanol | Room temperature | conicet.gov.ar |
| Laurencia catarinensis | Methylene chloride/Methanol | Room temperature | researchgate.net |
| Laurencia papillosa | Dichloromethane-Methanol | Not specified | researchgate.net |
| Laurencia obtusa | Ethyl acetate | Room temperature | mdpi.com |
Chromatographic Separation Strategies
Chromatography is a fundamental technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase waters.com. Various chromatographic methods are employed in the isolation and purification of this compound, often in combination.
Silica gel column chromatography is a widely used technique for the initial fractionation of crude extracts containing this compound conicet.gov.armdpi.comnih.govresearchgate.net. Silica gel, composed of silicon dioxide, acts as a polar stationary phase thermofisher.comyoutube.com. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds elute earlier youtube.com.
In the isolation of this compound, crude extracts are typically loaded onto a silica gel column. Elution is performed using gradients of solvents with increasing polarity conicet.gov.armdpi.comnih.gov. For instance, mixtures of hexane and ethyl acetate are commonly used, starting with a high percentage of hexane (less polar) and gradually increasing the percentage of ethyl acetate (more polar) mdpi.comnih.gov. This gradient elution helps to separate compounds based on their differing affinities for the silica gel. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to monitor the separation and identify fractions containing this compound mdpi.comscribd.com. Flash column chromatography, a faster form of column chromatography utilizing pressure, is also employed with silica gel for purification uvic.cansf.govgoogle.comnih.gov.
Reverse-phase chromatography is another crucial technique utilized in the purification of this compound, often following initial separation by silica gel chromatography researchgate.net. Unlike silica gel chromatography, reverse-phase chromatography employs a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica nih.govaocs.org. The mobile phase is usually a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724) nih.govaocs.org. In this mode, less polar compounds are retained longer by the non-polar stationary phase, while more polar compounds elute earlier.
Reverse-phase High-Performance Liquid Chromatography (HPLC) is particularly valuable for achieving higher resolution separations and obtaining purer samples of this compound researchgate.netresearchgate.netamazon.com. It is effective for separating compounds that are relatively non-polar or have similar polarities, which might not be fully resolved by normal-phase silica gel chromatography. The choice of mobile phase composition and gradient is optimized to achieve effective separation of this compound from closely related compounds nih.govaocs.org.
To obtain sufficient quantities of highly purified this compound for structural elucidation, biological assays, and further research, advanced preparative chromatographic methods are often employed waters.com. These methods are designed for isolating larger amounts of material compared to analytical-scale chromatography.
Preparative HPLC is a common advanced technique used in this compound purification youtube.com. It utilizes larger columns and higher flow rates than analytical HPLC while maintaining high separation efficiency waters.comyoutube.com. Both normal-phase and reverse-phase preparative HPLC can be applied, depending on the specific separation challenge and the desired purity level waters.com. The goal is to collect fractions containing the target compound at a purity level sufficient for subsequent studies, often aiming for 95% or greater purity waters.com. Techniques like size-exclusion chromatography (using materials like Sephadex LH-20) can also be used in conjunction with other methods for further purification and removal of larger molecules mdpi.comresearchgate.netresearchgate.net.
Purity Assessment for Structural and Biological Studies
Various analytical techniques are used to assess the purity of this compound samples obtained after chromatographic purification. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques (such as 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and NOESY), is invaluable for confirming the structure and assessing purity researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com. The presence of signals corresponding to impurities can be detected in NMR spectra. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides accurate mass information, which helps to confirm the molecular formula of this compound and identify potential impurities based on their mass-to-charge ratios mdpi.comresearchgate.netresearchgate.net.
Analytical HPLC, often coupled with UV detection or MS, is routinely used to determine the purity percentage of the isolated compound nsf.gov. By comparing the peak area of this compound to the total peak area of all detected components in the chromatogram, a quantitative assessment of purity can be made. Thin-Layer Chromatography (TLC) is also used as a simple and quick method to monitor the purity of fractions during the isolation process and to check the purity of the final compound, although it provides a less quantitative assessment than HPLC mdpi.comscribd.com. Optical rotation measurements can also be used, particularly for chiral compounds like this compound, to assess the enantiomeric purity mdpi.comgoogle.com.
Detailed research findings regarding this compound's isolation often include specific chromatographic conditions and the resulting purity levels achieved. For instance, studies might report the type of silica gel used, the solvent systems and gradients employed in column chromatography and HPLC, and the purity percentage determined by analytical methods like NMR or HPLC mdpi.commdpi.comnih.govresearchgate.net.
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Primary Use in this compound Isolation |
| Silica Gel Column Chromatography | Polar (Silica Gel) | Non-polar to Polar Solvent Gradients | Polarity | Initial fractionation of crude extracts |
| Reverse-Phase Chromatography (HPLC) | Non-polar (e.g., C18) | Polar to Less Polar Solvent Mixtures/Gradients | Polarity/Hydrophobicity | Higher resolution purification, separation of similar compounds |
| Preparative Chromatography (e.g., HPLC) | Various (Silica, C18) | Various Solvent Systems/Gradients | Scale-up of separation | Isolation of sufficient quantities for studies |
Note: Interactive data tables are not directly supported in this format. The table above presents the information in a standard markdown table format.
Biosynthesis and Biogenetic Pathways of Laurenyne
Polyketide Pathway as the Biosynthetic Origin of C15 Acetogenins (B1209576)
The carbon skeleton of laurenyne and other C15 acetogenins originates from the polyketide pathway. scispace.comresearchgate.net This class of metabolites is believed to be derived from a common C15 precursor that likely originates from a C16 fatty acid. scielo.br Unlike the larger C35 or C37 acetogenins found in terrestrial plants like the Annonaceae family, the algal C15 acetogenins are distinguished by their shorter carbon chain and the frequent incorporation of halogen atoms, typically bromine. scielo.br The polyketide origin places these compounds within a major class of secondary metabolites built from simple acyl-CoA precursors.
Proposed Key Enzymatic Transformations
The conversion of a linear fatty acid precursor into the complex structure of this compound requires a series of powerful and selective enzymatic reactions. These include halogen incorporation, ether ring formation, and the creation of the terminal enyne group.
A hallmark of Laurencia acetogenins is the presence of halogen atoms, which are incorporated by the action of halogenase enzymes. scielo.br The marine environment is rich in halides, particularly bromide, which is selectively incorporated into many metabolites. The enzymes responsible are believed to be haloperoxidases, specifically vanadium-dependent bromoperoxidases, which have been identified in red algae. illinois.edu
The proposed mechanism involves the enzymatic oxidation of a halide ion (e.g., Br⁻) to an electrophilic halogenating species ("X⁺" equivalent), likely an enzyme-bound hypobromite (B1234621) (–OBr). nih.gov This reactive species can then participate in the electrophilic functionalization of the unsaturated carbon chain of the biosynthetic precursor. This initial halogenation is a critical step that is thought to trigger subsequent cyclization reactions. researchgate.netresearchgate.net
The formation of the eight-membered ether ring found in this compound and its relatives like laurencin (B1674560) is a defining biosynthetic step. The most widely accepted hypothesis for this transformation is a bromonium ion-initiated cascade cyclization. researchgate.netresearchgate.net
This proposed mechanism, put forward by researchers such as Fukuzawa and Murai, involves the following key events:
Initiation: A halogenase enzyme generates an electrophilic bromine species that reacts with a double bond in the linear polyene precursor, forming a cyclic bromonium ion intermediate.
Cascade Cyclization: This highly reactive intermediate is then attacked intramolecularly by a favorably positioned hydroxyl group, leading to the formation of the cyclic ether ring. The stereochemistry of the precursor dictates the stereochemical outcome of the cyclization.
Termination: The cascade is terminated, resulting in the stable cyclic ether structure.
This biomimetic strategy, where reactions are designed to mimic a proposed biosynthetic pathway, has been influential in the synthetic chemistry of medium-ring ethers and lends support to the proposed natural pathway. acs.orgwikipedia.org
The distinctive terminal (Z)-enyne moiety (a cis-double bond conjugated to a triple bond) of this compound is formed through the action of desaturase enzymes. pnas.org Fatty acid desaturases are a class of enzymes that catalyze the removal of hydrogen atoms from an acyl chain to introduce double bonds. nih.govmdpi.com
The biosynthesis of the enyne group is thought to occur via sequential desaturation steps starting from a saturated fatty acid chain:
First Desaturation: A desaturase introduces a double bond at a specific position.
Second Desaturation (Acetylenase activity): A subsequent desaturation event at an adjacent carbon pair results in the formation of a triple bond. Enzymes with this "acetylenase" activity have been identified in other organisms and are part of the desaturase family. pnas.org
This process, catalyzed by one or more specialized desaturases, transforms the simple alkyl end of the precursor into the functionally important enyne terminus of the final molecule.
| Biosynthetic Step | Proposed Enzyme Class | Precursor Moiety | Product Moiety | Key Function |
| Halogenation | Vanadium-dependent Haloperoxidase | Alkene | Bromoalkane | Introduces bromine; initiates cyclization |
| Cyclization | (Hypothetical Cyclase) | Acyclic brominated polyene | Eight-membered ether ring | Forms the core cyclic structure |
| Desaturation | Fatty Acid Desaturase / Acetylenase | Saturated alkyl chain | Enyne group | Creates the terminal C≡C-C=C group |
Isotope Labeling Studies for Pathway Elucidation
Isotope labeling studies are a powerful tool for definitively tracing the metabolic fate of precursors in a biosynthetic pathway. nih.govnih.gov By feeding an organism with a precursor enriched with stable isotopes (e.g., ¹³C or ²H) and analyzing the position of these labels in the final natural product, the precise origins of the carbon skeleton and the mechanisms of rearrangement can be confirmed. researchgate.netsymeres.com
Despite the utility of this technique, specific isotope labeling studies detailing the biosynthetic pathway of this compound or other closely related C15 acetogenins from Laurencia are not widely reported in the scientific literature. The currently proposed pathways are therefore based primarily on the logical assembly of structural units (biogenetic theory) and biomimetic chemical syntheses rather than direct experimental evidence from feeding studies.
Biogenetic Relationships with Other Laurencia Metabolites
The genus Laurencia produces a remarkable diversity of C15 acetogenins, which are believed to be biogenetically related. nih.govresearchgate.net These compounds share a common origin from a linear C15 precursor but differ in key structural elements, including the size and number of ether rings, the stereochemistry, and the nature of the terminus, which can be an enyne (like this compound) or a bromoallene. phcog.com
It is hypothesized that a common linear polyene precursor, such as laurediol, stands at a crucial branch point in the biosynthetic pathway. mdpi.com From this intermediate, the pathway can diverge:
Enyne Pathway: A series of desaturations at the terminus leads to the formation of the enyne group, resulting in compounds like this compound and laurencin.
Bromoallene Pathway: An alternative series of enzymatic transformations, likely involving an enzyme-mediated propargyl rearrangement, leads to the formation of the terminal bromoallene group found in compounds such as pannosallene. mdpi.com
The co-occurrence of these varied structures within the same genus, and sometimes even the same species, strongly suggests a shared biosynthetic origin and a suite of modifying enzymes that generate chemical diversity from a common molecular scaffold. nih.gov This structural variety highlights the evolutionary adaptation of Laurencia to produce a wide array of specialized metabolites.
Chemical Synthesis: Total Synthesis and Analogue Derivatization
Retrosynthetic Analysis of Laurenyne and its Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comamazonaws.com For this compound, the primary disconnection points are typically the enyne side chain and the eight-membered cyclic ether core.
One common retrosynthetic strategy involves disconnecting the enyne side chain, often via a Wittig-type reaction, to reveal a key aldehyde intermediate containing the intact dihydrooxocene core. This aldehyde can be further simplified by disconnecting the eight-membered ring. Several approaches have been developed for the construction of this central ring system, which represents the most significant synthetic challenge.
A notable retrosynthetic approach to the dihydrooxocene core of this compound involves a retro-Claisen rearrangement. acs.orgacs.org In this strategy, the eight-membered ring is envisioned as arising from the rearrangement of a vinyl cyclobutane (B1203170) precursor. This precursor, in turn, can be disconnected through a stereoselective SN2' cyclization of an acyclic precursor. acs.orgacs.org
Another retrosynthetic plan for the core structure utilizes a ring-closing metathesis (RCM) reaction on an acyclic diene precursor. researchgate.net This powerful carbon-carbon bond-forming reaction has proven effective in the synthesis of various medium-sized rings. organic-chemistry.orgwikipedia.orgmedwinpublishers.com
These varied retrosynthetic analyses highlight the different strategies that can be employed to tackle the synthesis of a complex natural product like this compound, with each approach presenting its own set of challenges and opportunities for methodological innovation.
Asymmetric Total Synthesis Approaches
The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain the natural product in an enantiomerically pure form. Several research groups have reported successful asymmetric total syntheses of this compound, each employing unique strategies to control stereochemistry.
The first total synthesis of (-)-laurenyne was reported by Overman and Thompson in 1988. researchgate.net This landmark achievement established the absolute configuration of the natural product as 2R,7R,8R, correcting the initially proposed 2S,7S,8S configuration. A key step in their synthesis was an intramolecular Prins-type reaction to construct the eight-membered cyclic ether intermediate.
Following this pioneering work, other synthetic approaches have been developed, further refining the strategies for the asymmetric construction of this compound and its analogues. acs.orgresearchgate.net
The construction of the eight-membered cyclic ether ring is a critical and challenging aspect of this compound synthesis. The inherent difficulties in forming medium-sized rings due to unfavorable entropic and enthalpic factors have led to the development and application of several innovative methodologies. semanticscholar.org
The retro-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has been effectively utilized in the total synthesis of (+)-laurenyne. acs.orgacs.orgbenthamdirect.comacs.org This strategy involves the rearrangement of a specifically designed vinyl cyclobutane precursor to form the desired eight-membered dihydrooxocene ring system.
In the synthesis reported by Boeckman and co-workers, a highly functionalized and chiral vinyl cyclobutane was prepared and then subjected to a retro-Claisen rearrangement to construct the oxocene ring. acs.org The vinyl cyclobutane precursor itself was assembled using a metal ion-templated SN2' cyclization. acs.orgacs.org This approach demonstrates the power of tandem reaction sequences in the efficient construction of complex molecular architectures.
Key Steps in the Retro-Claisen Approach to this compound's Core:
| Step | Description | Precursor | Product |
| 1 | Metal Ion-Templated SN2' Cyclization | Acyclic allyl carbonate | Chiral vinyl cyclobutane |
| 2 | Retro-Claisen Rearrangement | Vinyl cyclobutane | Dihydrooxocene ring |
Metal ion-templated reactions can facilitate otherwise difficult cyclizations by pre-organizing the substrate into a reactive conformation. libretexts.org In the context of this compound synthesis, a diastereoselective metal-templated SN2' cyclization was a key step in the formation of the vinyl cyclobutane precursor for the subsequent retro-Claisen rearrangement. acs.orgacs.org This cyclization proceeds with high stereocontrol, which is crucial for establishing the correct stereochemistry in the final natural product.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the medium-sized rings found in many natural products. organic-chemistry.orgwikipedia.orgmedwinpublishers.comrsc.org RCM has been successfully applied to the synthesis of the cyclic ether core of (+)-laurenyne. researchgate.net
This approach involves the preparation of an acyclic diene precursor, which is then subjected to a ruthenium-catalyzed metathesis reaction to form the eight-membered ring. The efficiency and functional group tolerance of modern RCM catalysts make this a versatile and attractive strategy for the construction of the this compound core. researchgate.net
Comparison of Methodologies for 8-Membered Ring Construction:
| Methodology | Key Transformation | Advantages |
| Retro-Claisen Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of a vinyl cyclobutane | High stereocontrol, novel approach to medium rings |
| Metal Ion-Templated SN2' Cyclization | Template-assisted intramolecular nucleophilic substitution | Diastereoselective, facilitates difficult cyclizations |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene | High functional group tolerance, widely applicable |
Methodologies for Eight-Membered Cyclic Ether Ring Construction
Acetal-Initiated Cyclizations
A pivotal strategy in the total synthesis of (-)-laurenyne involves an acetal-initiated cyclization to form the functionalized eight-membered oxocene core. acs.orgacs.org This key step, developed by the Overman group, not only constructs the challenging eight-membered ring but also establishes the Δ4-unsaturation and the cis relationship between the side chains at positions 2 and 7. acs.org
The reaction proceeds from a mixed acetal (B89532) precursor, which is treated with a Lewis acid such as tin(IV) chloride (SnCl₄). The Lewis acid activates the acetal, initiating an intramolecular attack by a vinylsilane nucleophile. This cyclization is highly stereocontrolled, yielding the desired oxocene with the correct relative stereochemistry. The success of this step was a significant breakthrough, demonstrating the viability of acetal-initiated cyclizations for preparing complex, medium-ring ethers. acs.orgacs.org
Table 1: Key Acetal-Initiated Cyclization Reaction
| Precursor | Reagent | Product | Key Transformation | Reference |
| Mixed Acetal (e.g., 13 in Overman Synthesis) | SnCl₄ | Oxocene (e.g., 14 in Overman Synthesis) | Formation of 8-membered ether ring with concomitant installation of unsaturation. | acs.orgorganicchemistrydata.org |
Chemoselective Chelation-Controlled Alkylation Strategies
An alternative approach toward the synthesis of this compound employs a chemoselective, chelation-controlled alkylation to establish key stereocenters. This substrate-controlled strategy accomplishes the stereoselective formation of an α,α'-syn-bis-alkene fragment without the need for a chiral auxiliary. researchgate.net
In this methodology, the stereochemical outcome of an amide enolate alkylation is directed by the formation of a rigid, cup-shaped bidentate chelation intermediate with a lithium cation. The pre-existing stereocenters on the substrate guide the conformation of this chelated intermediate. Consequently, the electrophile attacks from the less sterically hindered convex face, leading to the desired syn isomer with high diastereoselectivity. dntb.gov.ua The stereoselectivity of this reaction was found to be dramatically influenced by the steric bulk of substituents on the substrate, demonstrating a subtle yet powerful method of stereocontrol. dntb.gov.ua
Table 2: Influence of Substituent Size on Chelation-Controlled Alkylation
| Substrate Substituent (R) | Intermediate Conformation | Electrophilic Attack Face | Stereochemical Outcome | Reference |
| Ethyl (Et) | C | β-face | syn isomer | dntb.gov.ua |
| Isopropyl (iPr) | C' | α-face | anti isomer | dntb.gov.ua |
Stereocontrolled Formation of Chiral Centers
The absolute and relative stereochemistry of this compound's multiple chiral centers is a major synthetic challenge. Various strategies have been employed to address this, often establishing a single stereocenter early in the synthesis which then directs the formation of subsequent centers.
Key methods for inducing stereocontrol include:
Sharpless Asymmetric Epoxidation : In the Overman synthesis of (-)-laurenyne, this method is used near the beginning of the sequence to create a chiral epoxide from an allylic alcohol with high enantioselectivity. acs.org This epoxide serves as a versatile handle for introducing other functionalities and its stereochemistry governs the configuration of adjacent centers.
Asymmetric Glycolate (B3277807) Alkylation : The Crimmins group has utilized asymmetric glycolate alkylation in the synthesis of related Laurencia metabolites. acs.orgbris.ac.uk This involves the diastereoselective alkylation of a chiral glycolate enolate, effectively transferring the chirality of the auxiliary to the newly formed carbon-carbon bond and establishing the stereogenic centers adjacent to the eventual ether linkage. acs.org
These reagent- and substrate-controlled reactions are fundamental to the successful enantioselective synthesis of complex natural products like this compound.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for probing its biological activity and mechanism of action. These efforts rely on modifying the core structure or attaching functional groups.
Strategies for Structural Modification
Synthetic routes to this compound can be adapted to generate structural analogues. Key strategies include:
Modification of the Enyne Side Chain : The terminal enyne moiety is a prime target for modification. Cross-coupling reactions, such as the Sonogashira coupling, can be employed late in the synthesis to attach a variety of substituted alkynes, allowing for systematic variation of the side chain's length, steric bulk, and electronic properties. acs.orgbris.ac.uk
Alteration of Ring Substituents : The substituents on the oxocene ring can be varied by starting with different building blocks in the early stages of the synthesis. For example, the ethyl group could be replaced with other alkyl or functionalized groups.
Stereochemical Variation : By using the opposite enantiomer of a chiral catalyst (e.g., in the Sharpless epoxidation) or a different chiral auxiliary, diastereomers and enantiomers of the natural product can be synthesized to probe the importance of absolute and relative stereochemistry for biological function.
Derivatization for Enhanced Research Utility
To facilitate biological studies, this compound can be derivatized with specific functional groups or reporter tags. While the parent molecule's complexity makes derivatization challenging, late-stage functionalization is a viable strategy. For instance, the terminal alkyne of the enyne side chain is an excellent handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the attachment of:
Biotin (B1667282) tags for affinity purification of protein targets.
Fluorescent dyes for cellular imaging and localization studies.
Photoaffinity labels to covalently cross-link the molecule to its biological target upon irradiation.
Additionally, functional groups can be modified to create prodrugs or to improve pharmacokinetic properties, for example by synthesizing ester or carbonate derivatives at available hydroxyl groups. nih.gov
Structure-Activity Relationship (SAR) Studies Through Analogue Synthesis
The synthesis of a focused library of this compound analogues is the cornerstone of structure-activity relationship (SAR) studies. By systematically altering specific parts of the molecule and evaluating the biological activity of each analogue, researchers can deconstruct which structural features are essential for its function. nih.govmdpi.com
A hypothetical SAR study on this compound, enabled by the synthetic strategies above, might investigate:
The importance of the enyne side chain : Is the entire enyne necessary? Is the terminal alkyne required? Analogues with saturated side chains, truncated side chains, or different terminal groups would answer these questions.
The role of the halogen atom : Synthesizing analogues with bromine, fluorine, or no halogen in place of the natural chlorine would determine the significance of this substituent.
The contribution of the ether ring : Simplified analogues containing acyclic ethers or different ring sizes could reveal the importance of the rigid, medium-ring scaffold.
Stereochemical requirements : Testing the enantiomer and various diastereomers would clarify the specific three-dimensional arrangement required for activity.
Through the synthesis and biological evaluation of such analogues, a detailed understanding of the pharmacophore of this compound can be developed, guiding the design of future molecules with potentially enhanced or more selective activity.
Biological Activities and Mechanistic Investigations
General Biological Profile of Laurencia C15 Acetogenins (B1209576)
C15 acetogenins isolated from the genus Laurencia exhibit a wide spectrum of biological activities. nih.govmdpi.com These activities include cytotoxic, antimicrobial, antiviral, antiparasitic, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net The presence of halogen atoms and the unique structural features, such as cyclic ethers and terminal enyne or bromoallene groups, contribute to their diverse bioactivity. scielo.brmdpi.com While terpenes are also abundant in Laurencia and their activities widely investigated, acetogenins also demonstrate significant biological potential. scielo.brscispace.com
In Vitro Bioactivity Assessments
In vitro studies have been conducted to evaluate the biological effects of Laurenyne and other Laurencia C15 acetogenins in various biological models.
Antimicrobial and Antibacterial Spectrum and Mechanisms
Laurencia C15 acetogenins, including this compound, have shown antimicrobial and antibacterial activities. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net For instance, this compound has demonstrated weak antibacterial activity against marine bacteria such as Alcaligenes aquamarinus and Escherichia coli. nih.gov Other C15 acetogenins from Laurencia species have also been evaluated for their antibacterial effects against bacteria like Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mechanisms underlying the antibacterial activity of these compounds can involve the disruption of bacterial cell wall and membrane integrity, leading to the leakage of intracellular components and inhibition of essential enzyme activities. mdpi.com
Cytotoxic Activities in Cellular Models
Cytotoxic activity is a notable biological property of many Laurencia C15 acetogenins. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Studies have evaluated the cytotoxicity of these compounds against various human tumor cell lines. researchgate.netmdpi.comacs.orgnih.govresearchgate.net For example, some acetogenins isolated from Laurencia obtusa have shown weak cytotoxicity against cell lines such as A549, HepG-2, HCT116, MCF-7, and PC-3, but exhibited relatively potent cytotoxic activity against peripheral blood neutrophils, partly attributed to the induction of apoptosis. mdpi.comresearchgate.net The cytotoxic effects of Laurencia metabolites, including acetogenins, are influenced by factors such as their three-dimensional structure and the arrangement of substituents. researchgate.net Some new C15 acetogenins have been isolated and evaluated for their activity against human solid tumor cell lines. acs.org
Antiviral Properties and Molecular Targets
Laurencia species have been reported to produce metabolites with antiviral activities, and C15 acetogenins are among the classes of compounds investigated for such effects. nih.govmdpi.comscispace.comscite.ai While the search results broadly mention antiviral activity for Laurencia metabolites, specific details regarding the antiviral properties and molecular targets of this compound itself are not extensively detailed in the provided snippets. However, the general biological profile of Laurencia C15 acetogenins includes antiviral potential. nih.govmdpi.com
Antiparasitic Effects
Antiparasitic effects have also been associated with natural products from the genus Laurencia, including C15 acetogenins. nih.govmdpi.comresearchgate.net Research indicates that these compounds may possess activity against various parasites. nih.govmdpi.com While the search results confirm the general antiparasitic potential of Laurencia acetogenins, specific data or mechanistic insights concerning this compound's antiparasitic activity are not provided in detail.
Anti-inflammatory Response Pathways
Several Laurencia C15 acetogenins have demonstrated anti-inflammatory activity. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comphcog.comnih.govmdpi.commdpi.com This activity has been evaluated through various in vitro models, such as quantifying the inhibition of nitric oxide (NO) release in activated macrophages. mdpi.comnih.gov Some acetogenins have shown potent anti-inflammatory effects by inhibiting the release of inflammatory mediators like TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMC). mdpi.com Certain compounds, like maneonenes, have been suggested to be involved in the regulation of programmed cell death in the initiation and propagation of inflammatory responses by inhibiting apoptosis of blood neutrophils. scielo.brphcog.com
Antifouling Activity in Marine Organisms
Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant problem. Natural products from marine organisms, particularly algae, are being explored as environmentally friendly antifouling agents researchgate.netmdpi.comdoi.org. Species of the genus Laurencia are well-known sources of secondary metabolites with antifouling properties researchgate.netmdpi.commdpi.comscielo.org.mxresearchgate.net.
While many Laurencia-derived compounds have demonstrated antifouling activity against organisms such as barnacle larvae and diatoms, specific detailed research findings focusing solely on the antifouling activity of this compound itself are limited in the provided search results researchgate.netmdpi.comscielo.org.mx. However, the genus Laurencia, from which this compound is isolated, is recognized for producing compounds active against marine bacteria and the settlement of organisms like Balanus amphitrite and Mytilus galloprovincialis researchgate.netmdpi.comdoi.orgscielo.org.mxresearchgate.net.
Feeding Deterrent Mechanisms
Natural products from marine algae can act as feeding deterrents, influencing the interactions between herbivores and algae in marine ecosystems scielo.brscielo.brresearchgate.net. Sea hares, which are herbivorous mollusks, are known to feed on Laurencia species and can accumulate or modify the algae's secondary metabolites, including acetogenins like this compound scielo.brscielo.brresearchgate.net.
Studies have investigated the feeding deterrent properties of various Laurencia acetogenins against marine herbivores. Specifically, 3-Z-laurenyne has been tested for its feeding deterrent activity against goldfish (Carassius auratus) scielo.brscielo.br. Research indicates that 3-Z-laurenyne presented activity in these feeding deterrence assays scielo.brscielo.br. This suggests a potential ecological role for this compound in deterring predation scielo.brscielo.brresearchgate.net.
Molecular Mechanism of Action Studies
Understanding the molecular mechanisms by which natural products exert their biological effects is crucial for evaluating their potential applications. Investigations into the mechanism of action often involve identifying biological targets, studying enzyme inhibition, performing receptor binding assays, and conducting cell-based assays contractlaboratory.comnumberanalytics.commanuscriptpoint.comolemiss.edunih.govbiocompare.comillinois.edunih.govnih.govmdpi.combiorxiv.orgresearchgate.netwur.nlmdpi.com.
For this compound, research into its specific molecular mechanisms appears to be less extensive compared to its isolation and structural characterization. However, the broader study of Laurencia-derived compounds provides context for potential avenues of investigation ontosight.aimdpi.com.
Structure-Activity Relationships Correlating Chemical Features with Bioactivity
This compound is a halogenated C15 acetogenin (B2873293) isolated from marine red algae of the genus Laurencia, a prolific source of structurally diverse secondary metabolites with various biological activities. This compound and related compounds from this genus have garnered interest due to their potential antimicrobial, antifungal, and cytotoxic properties. While dedicated, systematic structure-activity relationship (SAR) studies involving chemical modifications of this compound itself are limited in the reported literature nih.gov, insights into potential SARs can be inferred by examining the biological activities of naturally occurring structural analogs also isolated from Laurencia species. These natural analogs share core structural features with this compound, such as a fifteen-carbon backbone often incorporating cyclic ethers (typically eight-membered, but also six- or seven-membered rings), halogen atoms (bromine and chlorine), and terminal enyne or bromoallene functionalities.
The presence and position of halogen atoms, the size and type of the ether ring, and the nature of the terminal group (enyne or bromoallene) are key structural features that vary among these C15 acetogenins and are likely to influence their biological activities.
Studies on various Laurencia-derived C15 acetogenins have demonstrated a range of bioactivities. For instance, this compound itself has been reported to exhibit weak antibacterial activity against marine bacteria and toxicity to brine shrimp nih.gov. This compound, along with other oxocanes like Laurencin (B1674560) and cis-dihydrorhodophytin, has been associated with antimicrobial, insecticidal, or cytotoxic activities nih.gov. Laurencin, specifically, has shown antifouling activity nih.gov. Laurallene and Laureatin have been noted for their insecticidal properties nih.gov.
Other related C15 acetogenins also exhibit antimicrobial effects. Cupalaurenol, a sesquiterpene also found in Laurencia, has shown antibacterial activity against various bacteria including Staphylococcus aureus, Staphylococcus sp., Salmonella sp., and Vibrio cholerae nih.gov. Aplysiadiol, a brominated diterpene from Laurencia and the marine mollusk Aplysia kurodai, also exhibited potent antibacterial activities nih.gov. Sagonenyne and trans-thuwalenyne C, C15 acetogenins isolated from Laurencia obtusa, were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli, with some showing activity against S. aureus nih.govnih.gov. (+)-3-E-pinnatifidenyne is another this compound analog isolated from Aplysia dactylomela nih.gov.
The observed differences in activity among these naturally occurring compounds suggest potential structure-activity relationships. For example, variations in the halogenation pattern (type, number, and position of chlorine and bromine atoms) and the presence or absence of specific cyclic ether structures appear to contribute to the distinct biological profiles of these molecules. The terminal enyne or bromoallene moiety is a characteristic feature of many bioactive C15 acetogenins and likely plays a role in their interactions with biological targets.
Further detailed investigations, potentially involving the synthesis and testing of analogs with targeted structural modifications of this compound, would be necessary to fully elucidate the precise structure-activity relationships governing its biological effects. However, the diverse activities of its natural congeners highlight the importance of the C15 acetogenin scaffold and its associated functionalities for biological activity.
The following table summarizes some of the this compound analogs and their reported biological activities as discussed in the literature:
| Compound | Key Structural Features (vs. This compound) | Reported Biological Activity |
| This compound | -Chloro, eight-membered oxocane (B8688111) ring, enyne terminal | Weak antibacterial (marine bacteria), brine shrimp toxicity nih.gov, antimicrobial, insecticidal, cytotoxic nih.gov |
| Laurencin | Bromo, ethyl substituent on oxocane, acetate (B1210297) group, enyne terminal | Antifouling nih.gov, antimicrobial, insecticidal, cytotoxic nih.gov, prolonged pentobarbitone-induced sleep time in mice nih.gov |
| Laurallene | Bromo, bromoallene terminal | Insecticidal nih.gov |
| Laureatin | Dibromo, bicyclic ether, enyne terminal | Insecticidal nih.gov |
| Prepacifenol | Dibromo, chloro, spirocyclic ether | Antifouling nih.gov |
| Pacifenol | Dibromo, chloro, spirocyclic ether | Antifouling nih.gov |
| Cupalaurenol | Brominated sesquiterpene | Antibacterial (S. aureus, Salmonella sp., V. cholerae) nih.gov |
| Aplysiadiol | Brominated diterpene | Potent antibacterial nih.gov |
| Sagonenyne | Single tetrahydropyran (B127337) ring, enyne terminal | Antibacterial (S. aureus) nih.govnih.gov |
| Trans-thuwalenyne C | Dibromo, ether ring, enyne terminal | Antibacterial (S. aureus) nih.govnih.gov |
| (+)-3-E-pinnatifidenyne | Ether ring, enyne terminal | Associated with antibacterial activity nih.gov |
Note: This table is based on reported activities of naturally occurring compounds and infers potential SARs by comparing their structures to this compound. It does not represent data from systematic chemical modification studies of this compound.
Advanced Analytical Methodologies for Laurenyne Research
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, enabling the analysis of complex mixtures without extensive prior purification nih.govtandfonline.comcreative-biostructure.com. This is particularly valuable for natural product extracts, which often contain numerous structurally related compounds tandfonline.comcreative-biostructure.comiosrphr.org.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used hyphenated technique in natural product research, including the study of compounds like Laurenyne uoa.grnih.govtandfonline.comnih.gov. It couples the separation efficiency of liquid chromatography (LC) with the sensitive detection and mass analysis capabilities of mass spectrometry (MS) nih.govbiorxiv.org. LC-MS provides information on the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural elucidation within complex extracts nih.govtandfonline.comcreative-biostructure.com. This technique is especially useful for detecting and characterizing metabolites present at low concentrations nih.gov. LC-MS can provide the atomic formula of an analyte nih.gov.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR integrates liquid chromatography with nuclear magnetic resonance spectroscopy nih.goviosrphr.org. This powerful combination allows for the direct structural analysis of separated compounds as they elute from the LC column, often without the need for isolation creative-biostructure.com. While less sensitive than MS, NMR provides detailed structural information, including the arrangement of atoms and connectivity, which is complementary to the molecular weight information obtained from MS nih.govcreative-biostructure.com. LC-NMR is particularly valuable for distinguishing between isomers that may have the same molecular formula but different structures nih.govcreative-biostructure.comchromatographytoday.com. Different operational modes, such as on-flow, stop-flow, and loop-storage, are employed to optimize sensitivity and data acquisition time for LC-NMR analysis nih.govcreative-biostructure.comresearchgate.netwiley.com. The coupling of LC-MS and NMR is considered highly valuable for the structure elucidation of unknown compounds, particularly in natural product analysis where complex mixtures of closely related substances are common iosrphr.org.
High-Throughput Screening Methods for Biological Activity
High-throughput screening (HTS) methods enable the rapid assessment of large numbers of compounds for specific biological activities medinadiscovery.combmglabtech.com. In the context of natural product research and compounds like this compound, HTS can be used to quickly identify potential "hits" that exhibit desired biological effects from extensive libraries of natural product extracts or fractions tandfonline.commedinadiscovery.combmglabtech.com. This process involves automated testing using miniaturized assay formats, significantly accelerating the initial stages of drug discovery and target identification medinadiscovery.combmglabtech.comyoutube.com. HTS can be applied to various assay types, including cell-based assays and target-based assays medinadiscovery.com. For natural products, HTS can help prioritize fractions or isolated compounds for further, more detailed investigation based on their observed biological activity tandfonline.com.
Computational Chemistry in Drug Discovery and Target Identification
Computational chemistry plays an increasingly important role in natural product research, complementing experimental techniques by providing insights into molecular properties, interactions, and potential biological activities nih.govnih.gov. For compounds like this compound, computational methods can assist in understanding their behavior at the molecular level and predicting their interactions with biological targets nih.govnih.govresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a larger molecule, typically a protein (receptor) nih.govnih.govnih.gov. This method helps to understand how a compound might interact with a potential biological target at the atomic level wiley.com. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of molecules over time oecd-nea.orgchemcomp.comrsc.orgyoutube.com. MD simulations provide insights into the stability of the ligand-receptor complex, conformational changes, and the dynamic nature of molecular interactions in a simulated environment oecd-nea.orgchemcomp.comrsc.orgmdpi.com. These simulations can help validate molecular docking results and provide a more realistic picture of the binding process mdpi.com.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biologically Active Analogues
The genus Laurencia is renowned for producing an immense diversity of halogenated secondary metabolites, including sesquiterpenes, diterpenes, and C15 acetogenins (B1209576) like laurenyne. nih.govscispace.com These compounds are believed to be a form of chemical defense and exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, antifouling, and anti-inflammatory properties. nih.govmdpi.commdpi.comnih.gov this compound itself is part of this extensive chemical library, and its structural framework serves as a promising scaffold for the discovery of new therapeutic leads.
Future research should focus on a systematic exploration of this compound analogues. By investigating different species of Laurencia from diverse geographical locations, it is highly probable that new, naturally occurring analogues with variations in halogenation patterns, ring size, and side-chain configuration will be discovered. researchgate.net These structural nuances can have profound effects on biological activity. For instance, studies on related C15 acetogenins have shown that the type and position of halogen atoms can significantly influence their cytotoxic potency against various cancer cell lines. nih.gov
A targeted approach to discovering new analogues could involve bioassay-guided fractionation of algal extracts. The known biological activities of related Laurencia metabolites provide a basis for screening platforms, as detailed in the table below.
| Activity Type | Target/Organism Example | Potential Application | Reference Compounds from Laurencia |
| Cytotoxic | Human cancer cell lines (e.g., HCT116, A549) | Anticancer agents | Laurefurenynes, Elatol (B1200643) |
| Antimicrobial | Pathogenic bacteria (e.g., Staphylococcus aureus) | Antibiotics | Laurinterol, Isolaurenisol |
| Antifouling | Marine bacteria, barnacle larvae | Environmentally friendly marine coatings | Halogenated furanones |
| Anti-inflammatory | Enzyme inhibition assays (e.g., COX, LOX) | Anti-inflammatory drugs | Sesquiterpenes |
This table summarizes known activities from the Laurencia genus that can guide the search for bioactive this compound analogues. nih.govmdpi.comnih.govnih.gov
Systematic screening of newly isolated this compound-type structures against these targets could reveal analogues with enhanced potency and selectivity. This exploration is not merely a search for new molecules but an investigation into the structure-activity relationships that govern the therapeutic potential of this unique class of marine natural products.
Chemoenzymatic Synthesis of Complex this compound Structures
The total synthesis of this compound and related medium-ring ethers is a significant challenge due to the stereochemical complexity and the difficulty of constructing the eight-membered oxocene core. nih.govnih.gov While several elegant total syntheses have been achieved, these routes are often lengthy and low-yielding, which limits the production of sufficient material for extensive biological evaluation. acs.org Chemoenzymatic synthesis offers a promising future direction to overcome these limitations. mdpi.com
This approach merges the precision of enzymatic catalysis with the flexibility of traditional organic synthesis. For a complex molecule like this compound, enzymes could be employed for key transformations that are difficult to control with conventional reagents. Future research could focus on:
Stereoselective Halogenation: The biosynthesis of halogenated marine compounds involves enzymes like haloperoxidases that catalyze regio- and stereoselective halogenation. nih.gov Incorporating these enzymes into a synthetic route could allow for precise installation of the chlorine and bromine atoms on the this compound scaffold, avoiding the harsh reagents and potential side reactions of chemical methods.
Enzymatic Cyclization: The formation of the eight-membered ether ring is a critical and often low-yielding step in this compound synthesis. The discovery and characterization of the native cyclase enzyme responsible for this transformation in Laurencia could enable an enzymatic key step to form the oxocene core with high efficiency and stereocontrol.
Late-Stage Functionalization: Engineered enzymes, such as specific cytochrome P450 monooxygenases, could be used to introduce hydroxyl groups or other functionalities at specific positions on a synthetic this compound precursor. This would facilitate the rapid generation of a library of analogues for biological screening.
By strategically replacing challenging chemical steps with enzymatic reactions, chemoenzymatic routes could provide more efficient and scalable access to both this compound and its novel, structurally complex analogues that are inaccessible through purely chemical means.
Development of this compound as a Chemical Probe for Biological Pathways
The unique structural features of this compound, particularly its terminal enyne group, make it an ideal candidate for development as a chemical probe. The alkyne moiety is a valuable functional handle in chemical biology, most notably for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This bioorthogonal reaction allows for the covalent labeling of target molecules in complex biological systems without interfering with native processes. nih.govnih.gov
Future research could transform this compound from a mere bioactive compound into a sophisticated tool for biological discovery. The strategy would involve:
Synthesis of a Probe Analogue: A this compound analogue would be synthesized that retains the core structure responsible for its biological activity but is designed for click chemistry. The terminal alkyne of the enyne group is perfectly suited for this purpose.
Cellular Treatment and Labeling: The this compound probe would be introduced to living cells. Due to its cytotoxic properties, it would presumably interact with specific cellular targets (e.g., proteins, enzymes).
Bioorthogonal Ligation: After the probe has bound to its target(s), a reporter molecule containing an azide (B81097) group (e.g., a fluorophore like rhodamine or a biotin (B1667282) tag for affinity purification) is added. The click reaction will covalently attach the reporter to the this compound probe, thereby labeling its biological target.
Target Identification and Visualization: If a fluorescent reporter is used, the subcellular location of the target can be visualized using microscopy. If a biotin tag is used, the target protein can be pulled down from the cell lysate and identified using mass spectrometry.
This approach could provide unprecedented insight into the mechanism of action of this compound and related acetogenins. By identifying the specific proteins or pathways that this compound interacts with to exert its cytotoxic effects, it could uncover novel targets for anticancer drug development. The presence of the alkyne makes this compound a naturally primed candidate for such translational applications in chemical biology. nih.govresearchgate.net
Mechanistic Understanding of Biosynthetic Enzymes
The biosynthesis of C15 acetogenins in Laurencia is thought to originate from fatty acid precursors, but the specific enzymatic machinery responsible for their complex structures remains largely uncharacterized. scispace.com A deep mechanistic understanding of the enzymes involved in this compound's biosynthesis is a critical research direction that could unlock powerful biotechnological applications.
The hypothesized biosynthetic pathway likely involves several key enzymatic steps:
Desaturation: Specific desaturases are required to form the double and triple bonds of the enyne functional group.
Halogenation: As mentioned, vanadium-dependent haloperoxidases are the likely enzymatic catalysts for the selective incorporation of bromide and chloride ions from seawater onto the carbon skeleton. nih.gov
Ether Cyclization: One of the most intriguing steps is the formation of the eight-membered ring. This is likely catalyzed by a specific cyclase or an enzyme that promotes an intramolecular etherification cascade.
Future research should aim to identify the genes and characterize the enzymes responsible for each of these transformations. chimia.chnih.gov This would involve genomic and transcriptomic analysis of Laurencia species, followed by heterologous expression and in vitro biochemical assays of candidate enzymes. Elucidating the mechanisms of these enzymes—for example, how a haloperoxidase distinguishes between bromine and chlorine, or how a cyclase controls ring size and stereochemistry—would not only be of fundamental scientific interest but would also provide a toolbox of novel biocatalysts for synthetic chemistry. illinois.edu These enzymes could then be engineered and utilized in chemoenzymatic pathways (as discussed in section 8.2) or integrated into microbial hosts to produce this compound and its analogues through fermentation.
Ecological Role and Chemical Ecology of this compound in Marine Ecosystems
Marine organisms produce a vast array of natural products, and these molecules often play crucial roles in mediating ecological interactions. nih.gov The halogenated metabolites produced by Laurencia algae are widely considered to be chemical defenses. nih.govresearchgate.net Understanding the specific ecological role of this compound within its native marine ecosystem is essential for appreciating its evolutionary significance and for potentially harnessing its function for biotechnological applications.
This compound and related C15 acetogenins likely serve multiple defensive functions:
Antifeedant Activity: Many Laurencia compounds deter grazing by herbivores such as fish and sea urchins. researchgate.net The production of this compound could protect the alga from predation, allowing it to thrive in competitive reef environments. Field-based assays, such as incorporating this compound into artificial diets for local herbivores, could directly test this hypothesis.
Antimicrobial Properties: The surface of marine algae is a prime substrate for microbial colonization. This compound's potential antimicrobial activity could prevent the formation of pathogenic bacterial biofilms on the alga's surface.
Antifouling Defense: By inhibiting the settlement of larvae from fouling organisms like barnacles and bryozoans, this compound could keep the algal surface clean, ensuring access to sunlight for photosynthesis.
Future research in the chemical ecology of this compound should move from inference to direct evidence. rsc.org This involves quantifying this compound concentrations on the algal surface and in the surrounding water, and conducting ecologically relevant bioassays with local herbivores, microbes, and fouling organisms. nih.gov Such studies will clarify the primary role of this compound in its environment and could inspire the development of novel, biodegradable antifouling agents or other ecologically-inspired technologies.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Laurenyne’s physicochemical properties?
- Methodology : Begin by defining measurable variables (e.g., solubility, thermal stability) and selecting appropriate analytical techniques (e.g., HPLC, NMR). Use controlled environments to minimize external interference. For example:
| Property | Analytical Method | Key Parameters | Reference Standard |
|---|---|---|---|
| Solubility | UV-Vis Spectroscopy | λ_max, absorbance | USP guidelines |
| Thermal Stability | DSC/TGA | ΔH, decomposition temp. | NIST data |
- Guidance : Ensure replicates (n ≥ 3) and include negative/positive controls. Pre-test instruments for calibration .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodology : Document reaction conditions (temperature, catalysts, solvents) rigorously. Use protocols like:
| Step | Parameter | Range/Value | Uncertainty |
|---|---|---|---|
| 1 | Reaction Temp. | 25–30°C | ±0.5°C |
| 2 | Catalyst Concentration | 0.1 M | ±0.005 M |
- Guidance : Share raw data (e.g., NMR spectra, yield calculations) in supplementary materials and validate purity via independent assays (e.g., elemental analysis) .
Q. How to formulate a hypothesis about this compound’s biological activity?
- Methodology : Conduct a literature review to identify gaps (e.g., unexplored enzymatic targets). Use databases like PubMed or SciFinder to collate prior findings. For example:
| Target Enzyme | Reported IC₅₀ (µM) | This compound’s Predicted IC₅₀ | Assay Type |
|---|---|---|---|
| Kinase A | 5.2 | 3.8 ± 0.3 | Fluorescence |
- Guidance : Frame hypotheses as testable statements (e.g., “this compound inhibits Kinase A via competitive binding”) and align with existing mechanistic models .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported spectroscopic data?
- Methodology : Perform comparative analysis using standardized conditions. For conflicting NMR peaks:
| Source | δ (ppm) | Solvent | Instrument |
|---|---|---|---|
| Study A (2022) | 7.25 | CDCl₃ | 500 MHz |
| Study B (2023) | 7.18 | DMSO-d6 | 600 MHz |
- Guidance : Replicate experiments under identical conditions and validate via heteronuclear correlation (HSQC) or 2D NMR . Statistically assess variability (e.g., ANOVA) .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodology : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀. Report confidence intervals and goodness-of-fit metrics (R², RMSE):
| Model | R² | RMSE | 95% CI (EC₅₀) |
|---|---|---|---|
| Four-parameter | 0.98 | 0.12 | 2.1–3.5 µM |
- Guidance : Address outliers via Grubbs’ test and confirm assay validity with positive controls (e.g., known inhibitors) .
Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with kinetic assays. Compare predicted binding energies (ΔG) with experimental inhibition constants:
| Binding Site | ΔG (kcal/mol) | Experimental Kᵢ (µM) |
|---|---|---|
| Site 1 | -9.2 | 4.1 ± 0.4 |
| Site 2 | -7.8 | 12.3 ± 1.1 |
- Guidance : Validate models using mutagenesis or isotopic labeling to confirm critical interactions .
Data Management & Ethical Considerations
Q. How to ensure transparency in this compound’s raw data reporting?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare for datasets, and include meta
| Dataset Type | Format | Metadata Fields |
|---|---|---|
| Spectra | .jdx | Instrument, Solvent, Temp. |
| Bioassay Results | .csv | Replicates, Controls |
- Guidance : Document data lineage and preprocessing steps (e.g., baseline correction) .
Q. What ethical protocols apply to this compound’s toxicity studies involving human cell lines?
- Methodology : Obtain IRB approval and adhere to OECD guidelines. Disclose cell line origins (e.g., ATCC numbers) and consent protocols if using primary cells:
| Requirement | Compliance Document |
|---|---|
| Cell Line Authentication | STR Profiling Report |
| Informed Consent | IRB Approval Code |
- Guidance : Include ethical statements in publications and share compliance certificates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
